4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
The synthesis of 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate typically involves multiple steps. The synthetic route often starts with the preparation of the naphthalene derivative, followed by the formation of the hydrazone linkage, and finally the esterification to introduce the methoxybenzoate group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Scientific Research Applications
4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and aromatic esters. Compared to these compounds, 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is unique due to the presence of both a naphthalene ring and a methoxybenzoate group, which confer distinct chemical and biological properties .
Biological Activity
The compound 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C29H22N2O5S, with a molecular weight of 510.6 g/mol. The structure features multiple aromatic rings and a hydrazone linkage, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C29H22N2O5S |
Molecular Weight | 510.6 g/mol |
IUPAC Name | [1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI | InChI=1S/C29H22N2O5S/... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the presence of aromatic rings allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Antioxidant Activity : Potential to scavenge free radicals due to the presence of hydroxyl groups.
- Anti-inflammatory Effects : May modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Biological Activity Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.
Anticancer Activity
A study on structurally similar hydrazone derivatives indicated that modifications at specific positions significantly affected their anticancer potency. For instance, compounds with electron-donating groups exhibited enhanced anti-migration effects against human umbilical vein endothelial cells (HUVEC).
Compound | R Group | Anti-Migration Activity (IC50, μM) |
---|---|---|
23 | - | 6.0 ± 1.6 |
24a | n-Pr | 3.4 ± 0.2 |
24b | n-Pr | 6.8 ± 2.3 |
24c | n-Pr | 8.5 ± 6.7 |
These findings suggest that structural modifications can significantly enhance the biological activity of hydrazone derivatives, indicating a potential pathway for optimizing the efficacy of our compound.
Case Study: Inhibition of Cancer Cell Lines
In a comparative study, various hydrazone compounds were tested against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from low micromolar to submicromolar concentrations.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, This compound could have several therapeutic applications:
- Cancer Therapy : Targeting specific cancer types through enzyme inhibition.
- Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress.
- Anti-inflammatory Drugs : Development as a treatment for inflammatory diseases.
Properties
Molecular Formula |
C26H20N2O5 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H20N2O5/c1-32-21-12-8-18(9-13-21)26(31)33-22-10-6-17(7-11-22)16-27-28-25(30)23-14-19-4-2-3-5-20(19)15-24(23)29/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChI Key |
GZRLASQDSRMNPY-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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